(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride
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Overview
Description
Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). The hydrochloride form of an amino acid improves its solubility in water, making it more suitable for certain applications .
Molecular Structure Analysis
The molecular structure of an amino acid derivative like “(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride” would consist of an amine group, a carboxyl group, and a specific R group. In this case, the R group would likely be a cyclopentyl group .Chemical Reactions Analysis
Amino acids can participate in various chemical reactions. They can act as both acids and bases, and they can form peptide bonds, among other reactions . The hydrochloride salt form can also participate in reactions typical of salts .Physical And Chemical Properties Analysis
The physical and chemical properties of an amino acid derivative would depend on its specific structure. Factors such as solubility, melting point, and pKa would be influenced by the presence of the amine, carboxyl, and R groups .Scientific Research Applications
- Applications :
- SnO2 Nanoparticles :
- Injectable Hydrogel Scaffold :
- l-Histidine Hydrochloride Monohydrate (LMHCl) :
- Applications :
Nonlinear Optical Single Crystals
Dermatology and Inflammation Modulation
Materials Science
Biomedical Hydrogels
Crystal Growth and Characterization
Theoretical Investigations
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-3-cyclopentylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECLDXLOZPJAE-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride |
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